N-(2,6-Dichlorophenyl)-4,5-dihydro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-amine
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Overview
Description
N-(2,6-Dichlorophenyl)-4,5-dihydro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-amine is a chemical compound with a complex structure that includes a dichlorophenyl group, a tetrahydropyran ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichlorophenyl)-4,5-dihydro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-amine typically involves multiple steps. One common method includes the reaction of 2,6-dichloroaniline with tetrahydro-2H-pyran-2-ylamine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and scalability to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dichlorophenyl)-4,5-dihydro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-amine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different chlorinated imidazole derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .
Scientific Research Applications
N-(2,6-Dichlorophenyl)-4,5-dihydro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2,6-Dichlorophenyl)-4,5-dihydro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dichlorophenyl derivatives and imidazole-based compounds. Examples include:
- 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
- 2,6-Dichlorophenyl-imidazole derivatives
Uniqueness
N-(2,6-Dichlorophenyl)-4,5-dihydro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydropyran ring and dichlorophenyl group contribute to its stability and reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
94109-64-5 |
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Molecular Formula |
C14H17Cl2N3O |
Molecular Weight |
314.2 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-1-(oxan-2-yl)-4,5-dihydroimidazol-2-amine |
InChI |
InChI=1S/C14H17Cl2N3O/c15-10-4-3-5-11(16)13(10)18-14-17-7-8-19(14)12-6-1-2-9-20-12/h3-5,12H,1-2,6-9H2,(H,17,18) |
InChI Key |
OVDYQESYGJDCSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2CCN=C2NC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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